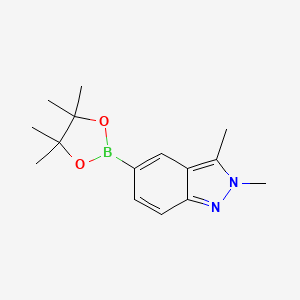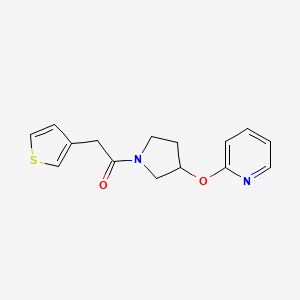
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is derived from the pyrrolidine and thiophene groups.
Applications De Recherche Scientifique
Conducting Polymers Synthesis
Research has highlighted the synthesis of conducting polymers based on derivatives like "2,5-di(thiophen-2-yl)-1H-pyrrole," which is closely related to the compound . These polymers exhibit electronic transitions corresponding to π-π* transitions, showcasing optical gaps of approximately 2 eV. Their electrical conductivity and thermal stability are significantly influenced by the substituents on the benzene ring, with electron-donating substituents enhancing conductivity. This work opens avenues for designing materials with tailored electrical properties for various applications, including sensors and electronic devices (Pandule et al., 2014).
Antiviral Activity
Another study investigated derivatives of "1H-Pyrazolo[3,4-b]pyridin," similar in structural complexity to the compound , for their antiviral activities. Through synthesis and reaction processes, new heterocyclic compounds were developed and evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV-MBB, highlighting the potential of such compounds in antiviral drug development (Attaby et al., 2006).
Hydrogen-Bonding Patterns
In the context of hydrogen bonding, studies on "enaminones" resembling the compound of interest have shown complex hydrogen-bonding patterns, which play a critical role in dictating the molecular structure and stability of the compounds. These interactions are pivotal in designing compounds with desired physicochemical properties for pharmaceutical applications (Balderson et al., 2007).
Versatile Synthesis Approaches
Research into versatile synthesis methods for "pyrazolopyridines" and other fused systems has demonstrated the adaptability and potential of compounds structurally related to "1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone" in creating diverse molecular architectures. This versatility is crucial for developing novel compounds for a range of scientific and industrial applications, including pharmaceuticals and materials science (Almansa et al., 2008).
Propriétés
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(9-12-5-8-20-11-12)17-7-4-13(10-17)19-14-3-1-2-6-16-14/h1-3,5-6,8,11,13H,4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMRJTZDJJPOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

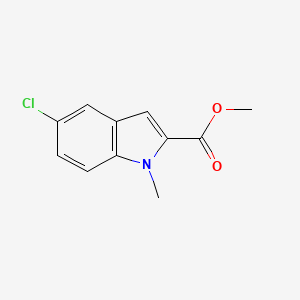

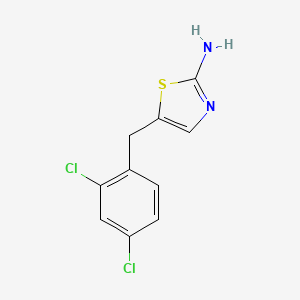

![5-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721992.png)
![3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2721994.png)
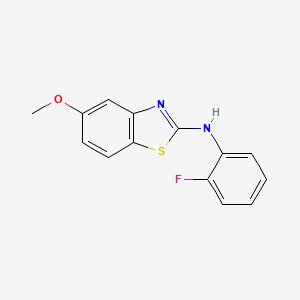
![(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2721999.png)
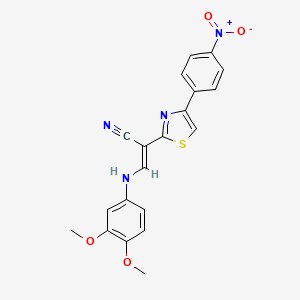

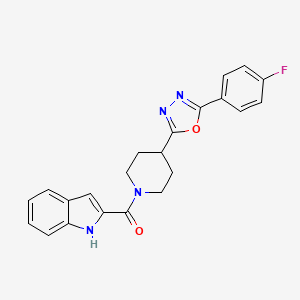
![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride](/img/structure/B2722008.png)
